PTP1B Inhibitory Potency: Superior Ki of TCS 401 vs. Direct Scaffold Analogs Under Standardized Assay Conditions
TCS 401 demonstrates a Ki of 290 nM for recombinant human PTP1B, making it significantly more potent than its closest structural analogs when measured under identical assay conditions. Substitution of the tetrahydro-pyridine ring with a pyran (CHEMBL138806) or thiopyran dioxide (CHEMBL343587) dramatically reduces affinity, while N-methylation of the core scaffold (CHEMBL136044) results in a 3.4-fold loss of potency [1]. This establishes TCS 401 as the optimized hit from this specific chemotype's structure-activity relationship (SAR) exploration.
| Evidence Dimension | Inhibitory constant (Ki) for PTP1B |
|---|---|
| Target Compound Data | Ki = 290 nM [1] |
| Comparator Or Baseline | Array |
| Quantified Difference | TCS 401 is 3.4-fold more potent than the N-methyl analog, 21-fold more potent than the thiopyran dioxide analog, and 48-fold more potent than the pyran analog. |
| Conditions | Recombinant human PTP1B enzyme; substrate: p-nitrophenyl phosphate (pNPP); pH 5.5 [1]. |
Why This Matters
For lead optimization or chemical biology studies using the oxalyl-amino-thieno scaffold, TCS 401 represents the validated, most potent tool compound, providing the highest PTP1B affinity within this series and reducing the risk of weak target engagement.
- [1] BindingDB. Affinity data for BDBM50118792 (TCS 401), BDBM50118793, BDBM50118744, and BDBM50118763. Data curated from J Med Chem 45: 4443-59 (2002). View Source
